ST1936
Overview
Description
This compound has garnered significant interest due to its high affinity for the 5-HT6 receptor, with a Ki value of 13 nM . It is primarily used in scientific research to investigate the functions of the 5-HT6 receptor and its potential therapeutic applications.
Mechanism of Action
Target of Action
ST1936 primarily targets the serotonin receptor 5-HT6 . This receptor is a G-protein-coupled receptor (GPCR) that plays essential roles within the central and peripheral nervous systems and is linked to various psychiatric disorders .
Mode of Action
This compound acts as a selective 5-HT6 receptor agonist . It binds to the 5-HT6 receptor with a Ki of 13 nM, indicating a high affinity . The interaction of this compound with the 5-HT6 receptor leads to the induction of cAMP production . This interaction effectively couples with Gs .
Biochemical Pathways
The activation of the 5-HT6 receptor by this compound leads to the stimulation of cAMP, Ca2+, ERK1/2, and Fyn kinase . This full activation of the receptor affects downstream signaling pathways, including the EPAC-CREB signaling pathway .
Pharmacokinetics
Its selective binding to the 5-ht6 receptor suggests a potential for targeted action and bioavailability .
Result of Action
The activation of the 5-HT6 receptor by this compound has been associated with various molecular and cellular effects. For instance, it has been found to increase dopamine and noradrenaline mediated signaling but decreases glutamatergic transmission . In animal studies, this compound has shown antidepressant effects . Furthermore, this compound has been found to promote self-renewal of human NSCs, thus inducing the expansion and folding of human cerebral organoids .
Biochemical Analysis
Cellular Effects
The effects of Unii-4R5znv2chc on various types of cells and cellular processes are still being studied. It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of Unii-4R5znv2chc vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that Unii-4R5znv2chc is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST1936 involves the reaction of 5-chloro-2-methylindole with N,N-dimethylethanolamine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: ST1936 primarily undergoes reactions typical of indole derivatives, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives .
Scientific Research Applications
ST1936 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the binding and activation of the 5-HT6 receptor.
Biology: Investigates the role of the 5-HT6 receptor in neural
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMELKKLOFABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045649 | |
Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-81-7 | |
Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST-1936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ST-1936 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ST1936 interact with its target and what are the downstream effects?
A: this compound acts as a selective agonist of the serotonin-6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype. While the exact downstream mechanisms are still being investigated, studies have shown that this compound binding to 5-HT6 receptors can lead to:
- Increased cAMP production []
- Increased intracellular calcium levels []
- Activation of ERK1/2 and Fyn kinases []
- Activation of RhoA-dependent pathways, leading to morphological changes in cells, particularly increased dendritic protrusion density and size in hippocampal neurons. []
Q2: What is known about the structural characterization of this compound?
A: While the provided abstracts don't delve into specific spectroscopic data for this compound, its chemical name is 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. [] Determining the molecular formula and weight from this name would require a chemical structure drawing and calculation. For detailed spectroscopic information, referring to chemical databases or the primary literature on this compound synthesis would be necessary.
Q3: What are the effects of this compound on the activity of dopaminergic neurons?
A3: Studies show that this compound has varying effects on dopaminergic neurons depending on the brain region:
- Substantia nigra pars compacta (SNc): Systemic administration of this compound did not affect the basal firing activity of dopaminergic neurons in this region. []
- Ventral tegmental area (VTA): Systemic this compound administration caused both dose-dependent increases and decreases in basal activity of VTA dopaminergic neurons. [] Interestingly, local application of this compound directly into the VTA consistently excited these neurons. [] This suggests a complex interplay of local and systemic effects mediated by 5-HT6 receptors.
Q4: How does this compound compare to other 5-HT6 agonists in terms of its effects on VTA dopaminergic neurons?
A: Interestingly, this compound showed different effects compared to another 5-HT6 agonist, WAY-181187. While this compound caused both excitation and inhibition of VTA dopaminergic neurons following systemic administration, WAY-181187 consistently inhibited these neurons. [] This difference highlights the complexity of 5-HT6 receptor signaling and suggests that different agonists may engage distinct downstream pathways or have different affinities for receptor sub-states.
Q5: What is the significance of the selective action of this compound on 5-HT6 receptors?
A: The 5-HT6 receptor is primarily found in the brain and is involved in various cognitive functions. [, ] Therefore, the selective action of this compound on 5-HT6 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes and for potentially developing treatments for cognitive disorders.
Q6: What are the potential therapeutic applications of this compound?
A6: Given its interaction with the 5-HT6 receptor, this compound has been explored preclinically for its potential in:
- Cognitive Enhancement: 5-HT6 receptors are implicated in learning and memory. [] this compound's effects on these receptors might prove beneficial in conditions like Alzheimer's disease. []
- Depression and Anhedonia: Research has explored the effects of this compound in animal models of depression. []
Q7: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A7: While promising, several factors warrant further investigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.